molecular formula C14H18BrNO B13954119 N-(5-bromopentyl)-3-phenylprop-2-enamide CAS No. 885269-50-1

N-(5-bromopentyl)-3-phenylprop-2-enamide

Cat. No.: B13954119
CAS No.: 885269-50-1
M. Wt: 296.20 g/mol
InChI Key: XPINIGARJYLULN-UHFFFAOYSA-N
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Description

N-(5-bromo-pentyl)-3-phenyl-acrylamide is an organic compound that features a brominated pentyl chain attached to an acrylamide group with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-pentyl)-3-phenyl-acrylamide typically involves the reaction of 5-bromo-pentylamine with 3-phenyl-acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of N-(5-bromo-pentyl)-3-phenyl-acrylamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-pentyl)-3-phenyl-acrylamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the acrylamide group can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides are used. These reactions often require catalysts like palladium or platinum.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include N-(5-azido-pentyl)-3-phenyl-acrylamide, N-(5-thio-pentyl)-3-phenyl-acrylamide, and N-(5-alkoxy-pentyl)-3-phenyl-acrylamide.

    Addition Reactions: Products include halogenated acrylamides and hydroperoxides.

    Oxidation and Reduction: Products include corresponding oxides, amines, and alcohols.

Scientific Research Applications

N-(5-bromo-pentyl)-3-phenyl-acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-(5-bromo-pentyl)-3-phenyl-acrylamide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acrylamide group can undergo Michael addition with thiol groups in proteins, affecting their function and stability. These interactions can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromo-pentyl)phthalimide: Similar in structure but contains a phthalimide group instead of an acrylamide group.

    N-(5-bromo-pentyl)-3-phenyl-propionamide: Similar but has a propionamide group instead of an acrylamide group.

    N-(5-bromo-pentyl)-3-phenyl-butyramide: Similar but has a butyramide group instead of an acrylamide group.

Uniqueness

N-(5-bromo-pentyl)-3-phenyl-acrylamide is unique due to its combination of a brominated pentyl chain and an acrylamide group with a phenyl substituent. This unique structure imparts specific reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

885269-50-1

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

N-(5-bromopentyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C14H18BrNO/c15-11-5-2-6-12-16-14(17)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,17)

InChI Key

XPINIGARJYLULN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCCCBr

Origin of Product

United States

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